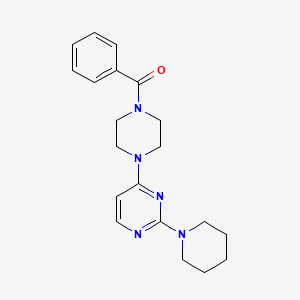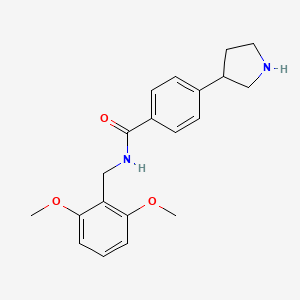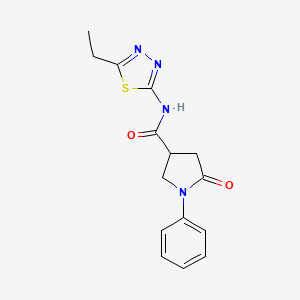![molecular formula C15H16N4OS B5425115 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X involves the inhibition of specific enzymes and pathways involved in various diseases. For example, in cancer, this compound X inhibits the activity of specific enzymes involved in cell proliferation, leading to cell death. In inflammation, this this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, this compound X targets specific receptors in the brain, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects in various disease models. In cancer, this this compound induces cell death and inhibits tumor growth. In inflammation, this compound X reduces the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative diseases, this this compound reduces neuronal damage and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X in lab experiments include its high yield and purity, as well as its well-established synthesis method. Additionally, this this compound has been extensively studied for its mechanism of action and potential therapeutic applications. However, the limitations of using this compound X in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
Several future directions for research on 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to understand the exact mechanism of action of this this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of current methods may lead to increased availability and reduced cost of this this compound. Finally, the development of novel analogs of this compound X may lead to the discovery of more potent and selective 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamides for the treatment of various diseases.
Synthesemethoden
Compound X is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with pyrazolo[1,5-a]pyridine-3-carboxylic acid, followed by the addition of a specific reagent to form the final product. The synthesis method has been optimized to ensure high yield and purity of the 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several scientific studies have shown that 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X exhibits anti-inflammatory and anti-cancer properties by inhibiting specific enzymes and pathways involved in these diseases. Additionally, this this compound has been studied for its potential use in treating neurodegenerative diseases by targeting specific receptors in the brain.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-14(21-10-17-11)5-6-15(20)16-8-12-9-18-19-7-3-2-4-13(12)19/h2-4,7,9-10H,5-6,8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJGOZPBXDQHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5425037.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5425045.png)
![3-(isobutoxymethyl)-9-methyl-2-oxaspiro[4.5]decane-1,6,8-trione](/img/structure/B5425053.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5425060.png)
![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-[(2,4-difluorophenoxy)methyl]isoxazole](/img/structure/B5425062.png)
![7-{2-[5,7-dichloro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5425068.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425077.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5425092.png)
![N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5425101.png)


![3-ethyl-2-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B5425123.png)